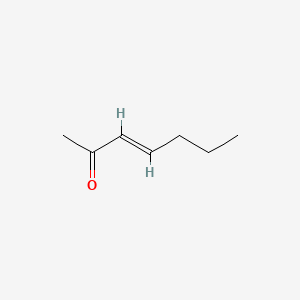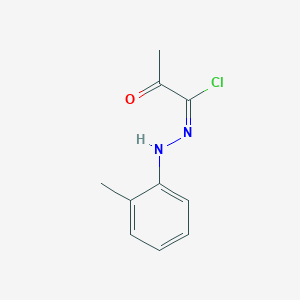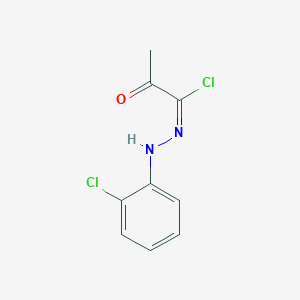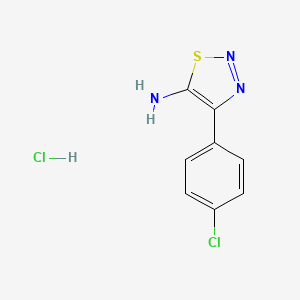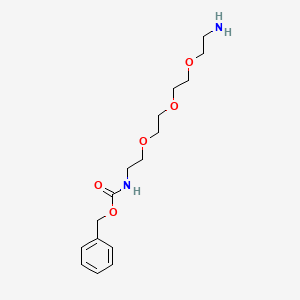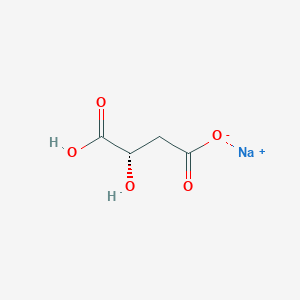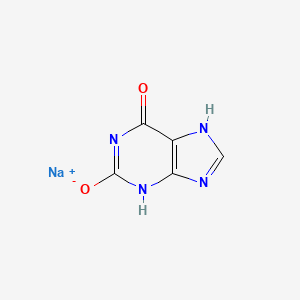
Z-L-phenylalanine 4-nitrobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-L-phenylalanine 4-nitrobenzyl ester is a compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of L-phenylalanine, and a 4-nitrobenzyl ester group attached to the carboxyl group of L-phenylalanine. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-phenylalanine 4-nitrobenzyl ester typically involves the esterification of L-phenylalanine with 4-nitrobenzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Z-L-phenylalanine 4-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrolysis can be achieved using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: The removal of the benzyloxycarbonyl group can be carried out using trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is L-phenylalanine.
Substitution: The major product is the free amine derivative of L-phenylalanine.
Wissenschaftliche Forschungsanwendungen
Z-L-phenylalanine 4-nitrobenzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of proteases and other enzymes.
Medicine: It is used in the development of prodrugs and drug delivery systems due to its ability to release active pharmaceutical ingredients under specific conditions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Z-L-phenylalanine 4-nitrobenzyl ester involves the release of active compounds through chemical reactions such as hydrolysis or reduction. The benzyloxycarbonyl group acts as a protecting group for the amine, which can be selectively removed under specific conditions to release the active amine. The nitrobenzyl ester group can undergo photolysis or enzymatic cleavage to release the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(benzyloxycarbonyl)-L-lysine 4-nitrobenzyl ester: Similar structure but with lysine instead of phenylalanine.
N-(benzyloxycarbonyl)-L-alanine 4-nitrobenzyl ester: Similar structure but with alanine instead of phenylalanine.
N-(benzyloxycarbonyl)-L-tyrosine 4-nitrobenzyl ester: Similar structure but with tyrosine instead of phenylalanine.
Uniqueness
Z-L-phenylalanine 4-nitrobenzyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the 4-nitrobenzyl ester group. This combination allows for selective reactions and controlled release of active compounds, making it a valuable tool in organic synthesis and drug development.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-23(31-16-20-11-13-21(14-12-20)26(29)30)22(15-18-7-3-1-4-8-18)25-24(28)32-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKSJHSHSCQBP-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

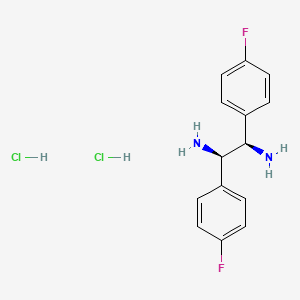
![2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid](/img/structure/B8006637.png)
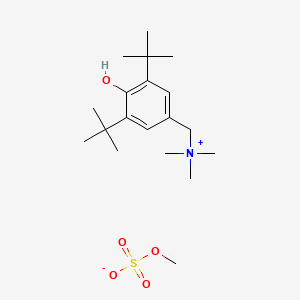
![(1Z)-N'-{[(7-methoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B8006649.png)
